N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3S/c1-17-7-11-19(12-8-17)29-24(33)16-36-26-31-30-23(32(26)22-6-4-3-5-21(22)27)15-28-25(34)18-9-13-20(35-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNNVQRGWTWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the methoxybenzamide moiety. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
- CAS Number : 476434-06-7
- Molecular Formula : C₂₆H₂₄ClN₅O₃S
- Molecular Weight : 522.02 g/mol
- SMILES : COc1ccc(cc1)C(=O)NCc1nnc(n1c1ccccc1Cl)SCC(=O)Nc1ccc(cc1)C
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 4, a sulfanyl-linked carbamoylmethyl group at position 5, and a 4-methoxybenzamide moiety at position 2. Its synthesis likely involves cyclization of hydrazinecarbothioamide precursors and subsequent S-alkylation, as described for analogous triazoles .
Triazole derivatives are pharmacologically significant due to their structural versatility. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Sulfanyl Linkages: The (4-methylphenyl)carbamoylmethyl sulfanyl group in the target compound differs from simpler acetamide sulfanyl groups in , which may influence solubility and metabolic stability. Benzamide Moieties: The 4-methoxy group in the target compound provides moderate lipophilicity, contrasting with the electron-donating dimethylamino group in , which increases polarity .
Biological Activity Trends: Antimicrobial Efficacy: Compounds with electron-withdrawing groups (e.g., chloro, nitro) exhibit lower MIC values (e.g., 8 µg/mL in ) compared to electron-donating substituents . Anticancer Potential: The dimethylamino group in enhances DNA intercalation, whereas the target compound’s 4-methoxy group may favor membrane permeability .
Physicochemical Properties :
- Molecular Weight : Higher molecular weight (522.02 g/mol) of the target compound compared to (415.94 g/mol) may reduce bioavailability but improve target specificity.
- Spectral Confirmation : IR and NMR data confirm tautomeric stability in triazole derivatives, with C=S vibrations (1247–1255 cm⁻¹) and absence of C=O bands critical for verifying cyclization .
Biological Activity
The compound N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is . It features a triazole ring, which is known for its role in various biological activities, and a sulfanyl group that enhances its pharmacological properties. The presence of chlorophenyl and methylphenyl groups contributes to its lipophilicity, impacting its bioavailability and interaction with biological targets.
Structural Characteristics
| Component | Description |
|---|---|
| Triazole Ring | Heterocyclic structure with significant bioactivity |
| Sulfanyl Group | Enhances antibacterial and antifungal properties |
| Chlorophenyl Group | Increases lipophilicity and potential receptor interactions |
| Methylphenyl Group | Contributes to the overall hydrophobic character |
Antimicrobial Activity
Several studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound under investigation has shown:
- Antibacterial Activity : Moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential use as an antibacterial agent .
- Antifungal Properties : Similar triazole derivatives have been reported to possess antifungal activity, suggesting a broader spectrum of antimicrobial action .
Anticancer Properties
Research indicates that triazole derivatives can act as chemopreventive agents. The compound has been implicated in:
- Inhibition of Tumor Cell Proliferation : Studies suggest that the triazole scaffold may interfere with cellular mechanisms involved in cancer progression .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Significant inhibitory activity has been observed, which may have implications for neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The compound displays strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of various triazole derivatives, the compound exhibited notable inhibition against specific bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined for Salmonella typhi and Bacillus subtilis, showing effective concentrations comparable to standard antibiotics.
Study 2: Anticancer Activity Evaluation
A separate investigation focused on the anticancer properties of the compound revealed:
- Cell Line Testing : The compound was tested against multiple cancer cell lines, showing significant cytotoxicity at varying concentrations.
- Mechanistic Insights : Apoptotic assays indicated that treatment led to increased levels of caspase activation, confirming the induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
